

Technical Guide: Spectroscopic Data for (S)-(+)-N-(2,3-Epoxypropyl)phthalimide

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This document provides a comprehensive overview of the spectroscopic data for (S)-(+)-N-(2,3-Epoxypropyl)phthalimide, a key intermediate in various chemical syntheses. The intended audience includes researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (S)-(+)-N-(2,3-Epoxypropyl)phthalimide.

Table 1: ¹H NMR Spectroscopic Data

This table presents the proton NMR data, including chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz (Hz).



Chemical Shift (δ) ppm	Multiplicity & Coupling Constants (J) Hz	Assignment
7.81–7.96	multiplet	2H (Aromatic)
7.62–7.79	multiplet	2H (Aromatic)
3.91–4.04	multiplet	1H (CH ₂ -N)
3.72–3.85	multiplet	1H (CH ₂ -N)
3.24	tdd, J = 5.0, 3.9, 2.5	1H (Epoxy CH)
2.75–2.90	multiplet	1H (Epoxy CH₂)
2.68	dd, J = 4.9, 2.5	1H (Epoxy CH₂)
Data sourced from a 500 MHz spectrum in CDCl ₃ [1].		

Table 2: 13 C NMR Spectroscopic Data

This table details the carbon-13 NMR chemical shifts (δ) in ppm.

Chemical Shift (δ) ppm	Assignment
168.0	Carbonyl (C=O)
134.1	Aromatic
131.9	Aromatic
123.4	Aromatic
49.1	Epoxy CH
46.1	Epoxy CH ₂
39.7	N-CH ₂
Data sourced from a 126 MHz spectrum in CDCl ₃ [1].	



Table 3: Infrared (IR) Spectroscopy Data

This table lists the characteristic absorption bands (vmax) in wavenumbers (cm⁻¹).

Wavenumber (vmax) cm ⁻¹	Functional Group Assignment	
1772, 1712	C=O stretch (Phthalimide)	
1606	C=C stretch (Aromatic)	
1395	C-N stretch	
1254, 900, 848	Epoxide ring vibrations	
Data sourced from a Nujol mull preparation[1].		

Experimental Protocols

The data presented in this guide were obtained using the following experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra were recorded on a Varian NMR System 500 MHz spectrometer. [1] The solvent used was deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced relative to the residual solvent signals (CDCl₃: δH = 7.26 ppm, δ C = 77.16 ppm).[1]

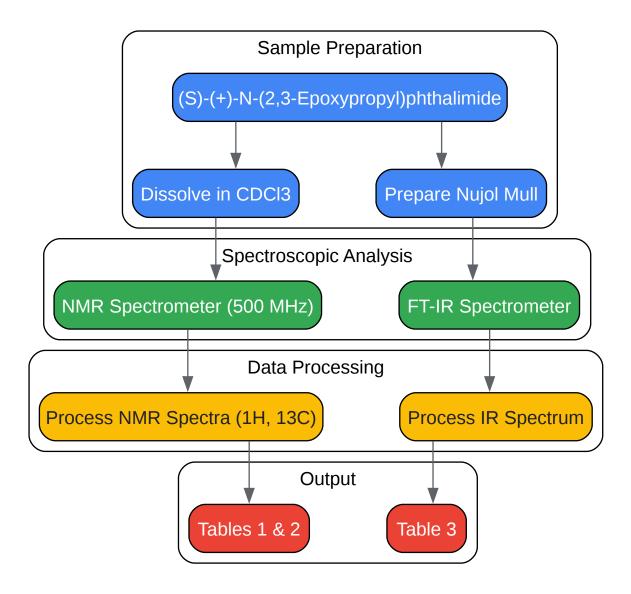
Infrared (IR) Spectroscopy

The IR spectrum was obtained from a sample prepared as a Nujol mull.[1]

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows related to (S)-(+)-N-(2,3-Epoxypropyl)phthalimide.

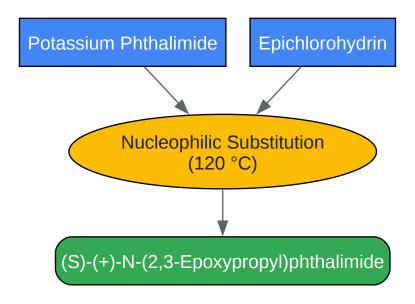




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Caption: Workflow for Spectroscopic Analysis.





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Caption: Synthesis of the Target Compound.

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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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